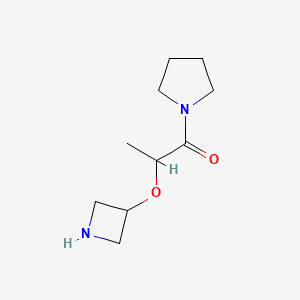
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features both azetidine and pyrrolidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one typically involves the formation of the azetidine and pyrrolidine rings followed by their coupling. Common synthetic routes may include:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrrolidine Ring: Similar cyclization reactions can be used to form the pyrrolidine ring.
Coupling Reaction: The two rings can be coupled using various reagents and conditions, such as nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalysis, and other advanced techniques.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)ethan-1-one: A similar compound with a shorter carbon chain.
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)butan-1-one: A similar compound with a longer carbon chain.
Uniqueness
2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one may have unique properties due to the specific arrangement of its functional groups and ring structures, which could influence its reactivity and biological activity.
特性
分子式 |
C10H18N2O2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2-(azetidin-3-yloxy)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C10H18N2O2/c1-8(14-9-6-11-7-9)10(13)12-4-2-3-5-12/h8-9,11H,2-7H2,1H3 |
InChIキー |
HYEASZQMDWYIFA-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCCC1)OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


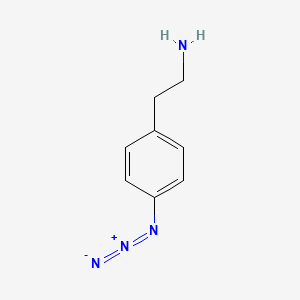


![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
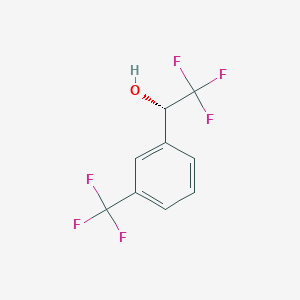

![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)

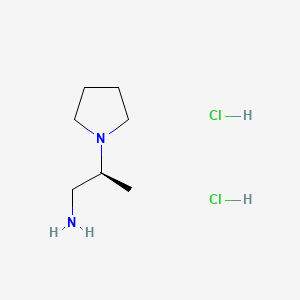
![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
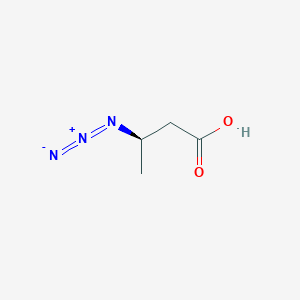


![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
